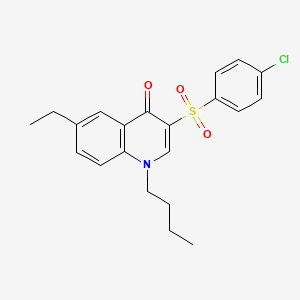

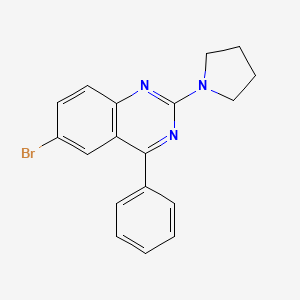

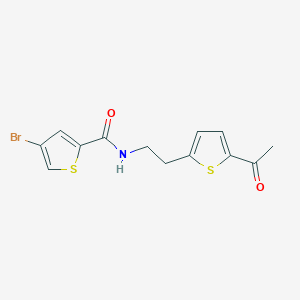

1-butyl-3-((4-chlorophenyl)sulfonyl)-6-ethylquinolin-4(1H)-one

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1-butyl-3-((4-chlorophenyl)sulfonyl)-6-ethylquinolin-4(1H)-one, also known as BCS-1, is a quinoline-based compound that has gained significant attention in recent years due to its potential applications in scientific research. BCS-1 is a highly potent and selective inhibitor of protein kinase C (PKC) and has been shown to have a wide range of biochemical and physiological effects.

科学的研究の応用

Medicinal Chemistry and Drug Development

This compound belongs to the class of N-heterocyclic amines, which are essential building blocks in drug discovery. Researchers have explored its potential as a scaffold for designing novel pharmaceutical agents. Key features include its heterocyclic structure and the presence of a sulfonyl group. By modifying different positions on the quinoline ring, scientists can create derivatives with varying pharmacological activities .

Reductive Amination Reactions

The compound’s structure makes it suitable for reductive amination reactions. These reactions involve the formation of C–N bonds, which are crucial in the synthesis of bioactive molecules, natural products, and agrochemicals. The operational simplicity and wide toolbox of protocols associated with reductive amination have made it a preferred method in the pharmaceutical industry .

Solvent-Free Condensation

Researchers have successfully synthesized this compound via a solvent-free condensation/reduction reaction sequence. The absence of solvents enhances the environmental friendliness of the process. The resulting N-heterocyclic amine has been characterized using FTIR-ATR, 1D and 2D NMR experiments, EIMS, and elemental analysis .

Ionic Liquids and Membrane Preparation

Ionic liquids (ILs) play a crucial role in membrane preparation. Although not directly related to this compound, ILs have been used in similar contexts. For instance, 1-butyl-3-methylimidazolium tetrafluoroborate ([bmim]BF4) has been employed in fabricating membranes for liquid separation processes. IL-based supported ionic liquid membranes (SILMs) have been used to recover solvents like acetone, butanol, and ethanol from aqueous solutions .

α-Sulfonyoxylation Reactions

While not specifically studied with this compound, α-sulfonyoxylation reactions of ketones have been explored using ionic liquids such as [bmim]BF4. The presence of the sulfonyl group in our compound suggests potential relevance in similar reactions .

Exploration of Pharmacological Activities

Given the compound’s quinoline-based structure, researchers may investigate its pharmacological properties. Quinoline derivatives have demonstrated a wide range of physiological and pharmacological activities. Further studies could reveal its potential as an antiproliferative agent, antimicrobial, or anti-inflammatory compound .

特性

IUPAC Name |

1-butyl-3-(4-chlorophenyl)sulfonyl-6-ethylquinolin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22ClNO3S/c1-3-5-12-23-14-20(27(25,26)17-9-7-16(22)8-10-17)21(24)18-13-15(4-2)6-11-19(18)23/h6-11,13-14H,3-5,12H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MCUSTIVALRQDOA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN1C=C(C(=O)C2=C1C=CC(=C2)CC)S(=O)(=O)C3=CC=C(C=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22ClNO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

403.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

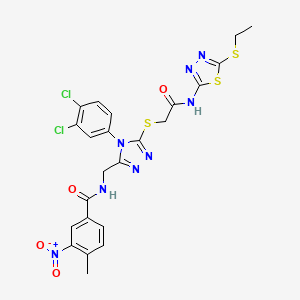

![(1E)-1-[(2,4-dichlorophenyl)amino]-2-[(2,4-dichlorophenyl)carbamoyl]-2-[(1E)-(methoxyimino)methyl]eth-1-en-1-yl acetate](/img/structure/B2781163.png)

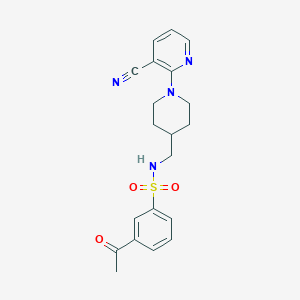

![methyl 2-(9-benzyl-1,7-dimethyl-2,4-dioxo-1,2,6,7,8,9-hexahydropyrimido[2,1-f]purin-3(4H)-yl)acetate](/img/structure/B2781167.png)

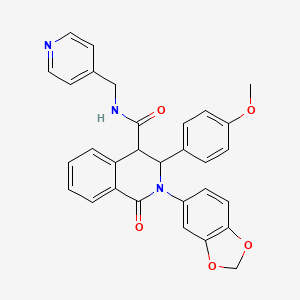

![5-[(4-isopropylphenyl)methylene]-3-(4-methoxyphenyl)-2-thioxotetrahydro-4H-imidazol-4-one](/img/structure/B2781169.png)

![4-Methyl-2-(5-pyridin-4-yl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-2-yl)phenol](/img/structure/B2781172.png)

![5-cyano-4-(2-fluorophenyl)-6-[2-(4-methoxyanilino)-2-oxoethyl]sulfanyl-N-(2-methoxyphenyl)-2-methyl-1,4-dihydropyridine-3-carboxamide](/img/structure/B2781179.png)